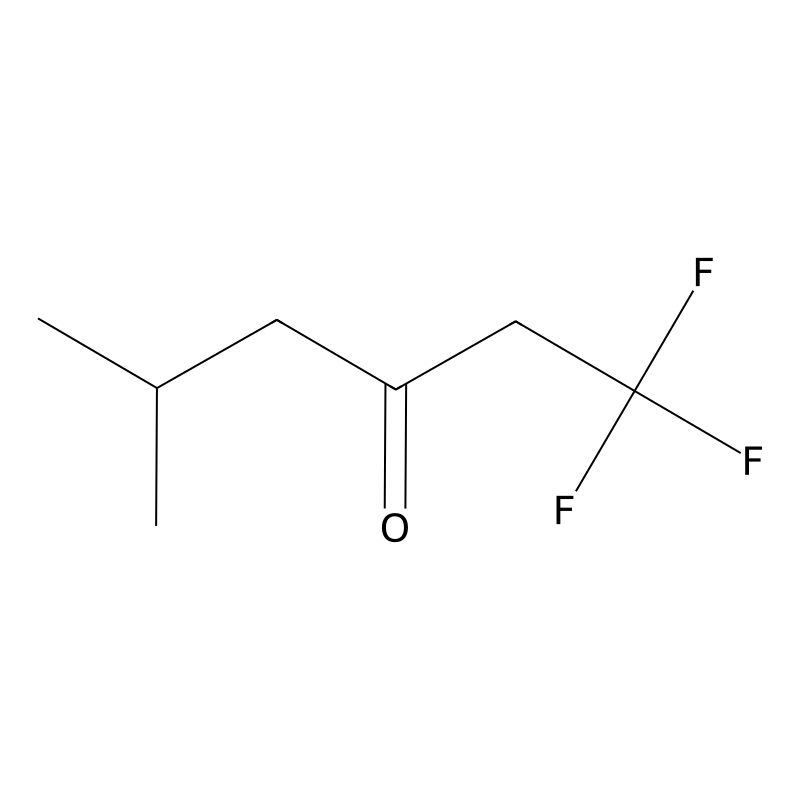1,1,1-Trifluoro-5-methylhexan-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,1,1-Trifluoro-5-methylhexan-3-one is a fluorinated ketone characterized by the presence of three fluorine atoms attached to the first carbon of a hexane chain, along with a methyl group at the fifth position and a ketone functional group at the third position. Its molecular formula is and it has a molecular weight of approximately 180.16 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it significant in various chemical applications and research contexts .
- Oxidation: This compound can be oxidized to form corresponding oxides or other functional groups, often using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: It can be reduced to yield secondary alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution: The trifluoromethyl group can be substituted under specific conditions, allowing for the introduction of various nucleophiles .
The biological activity of 1,1,1-Trifluoro-5-methylhexan-3-one is an area of ongoing research. Compounds containing trifluoromethyl groups often exhibit enhanced biological properties due to their ability to interact with biological membranes more effectively. This property may influence enzyme activity and receptor interactions, potentially leading to applications in medicinal chemistry and drug development .
The synthesis of 1,1,1-Trifluoro-5-methylhexan-3-one can be achieved through several methods:
- Fluorination of Ketones: Starting from a suitable precursor ketone, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents under controlled conditions.
- Alkylation Reactions: The compound may also be synthesized via alkylation methods that involve introducing the trifluoromethyl group followed by subsequent reactions to place the methyl and ketone functionalities at the correct positions on the carbon chain.
- Grignard Reactions: Utilizing Grignard reagents with trifluorinated carbonyl compounds can also yield this ketone through nucleophilic addition reactions .
1,1,1-Trifluoro-5-methylhexan-3-one finds applications in various fields:
- Pharmaceuticals: Its unique properties make it a candidate for drug development and synthesis of biologically active compounds.
- Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the production of fluorinated compounds.
- Material Science: The compound may be used in developing advanced materials due to its chemical stability and reactivity .
Studies on the interactions of 1,1,1-Trifluoro-5-methylhexan-3-one with biological systems are crucial for understanding its potential pharmacological effects. Research indicates that its trifluoromethyl group enhances membrane permeability and may influence binding affinities with various biological targets. This characteristic is particularly valuable in drug design where increased lipophilicity can lead to improved bioavailability .
Several compounds share structural similarities with 1,1,1-Trifluoro-5-methylhexan-3-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,1,1-Trifluoro-4-methylpentan-3-one | Different position of methyl and ketone groups | |
| 2,2-Difluoro-4-methylpentan-3-one | Contains two fluorine atoms instead of three | |
| 2-Trifluoromethyl-4-methylpentan-3-one | Trifluoromethyl group at a different position |
Uniqueness
The uniqueness of 1,1,1-Trifluoro-5-methylhexan-3-one lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to other similar compounds. The presence of three fluorine atoms at the first carbon significantly alters its physical and chemical properties, making it particularly versatile for research and industrial applications .








